molecular formula C13H16N2 B14308443 1-(2-Methylpropyl)-5-phenyl-1H-imidazole CAS No. 116146-11-3

1-(2-Methylpropyl)-5-phenyl-1H-imidazole

Cat. No.: B14308443
CAS No.: 116146-11-3
M. Wt: 200.28 g/mol
InChI Key: TZXFLVFKDRRXER-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-5-phenyl-1H-imidazole is a synthetic organic compound featuring an imidazole core substituted with a phenyl ring at the 5-position and a 2-methylpropyl (isobutyl) group at the 1-nitrogen position. The imidazole ring is a privileged scaffold in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules and natural products like the amino acid histidine . This specific substitution pattern makes it a valuable intermediate for researchers exploring structure-activity relationships in various therapeutic areas. While the specific biological profile of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole is a subject of ongoing research, analogs of the 4-phenyl-imidazole (4-PI) core have been identified as inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a significant therapeutic target in fields such as oncology and immunology, as it plays a key role in pathological immune suppression . Researchers utilize this compound and its derivatives to probe the enzyme's active site, with studies suggesting that strategic substitutions on the phenyl ring can significantly enhance potency by exploiting interactions with key amino acid residues in the interior of the active site . This product is provided for research purposes such as method development, chemical synthesis, and biochemical screening. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions before use.

Properties

CAS No.

116146-11-3

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(2-methylpropyl)-5-phenylimidazole

InChI

InChI=1S/C13H16N2/c1-11(2)9-15-10-14-8-13(15)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3

InChI Key

TZXFLVFKDRRXER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural Overview

The compound features an imidazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a phenyl ring. Its molecular formula is C₁₃H₁₆N₂ , with a molecular weight of 200.28 g/mol .

Preparation Methods

Classical Alkylation of Imidazole Precursors

Reaction of Acetophenone with Isobutylamine and Ammonium Iodide

A scalable one-pot method involves the condensation of acetophenone , isobutylamine , and ammonium iodide in dimethyl sulfoxide (DMSO) with K₂S₂O₈ as an oxidant.

  • Conditions :
    • Molar ratio (acetophenone : isobutylamine : NH₄I) = 2:1:1
    • Temperature: 140°C under air
    • Reaction time: 60 minutes
  • Mechanism :
    • Iodine generation via oxidation of iodide.
    • Kornblum oxidation of acetophenone to benzoylformaldehyde.
    • Cyclization with isobutylamine and ammonium to form the imidazole ring.
  • Yield : 78–85%.
Benzylation of 1-Unsubstituted Imidazoles

A patent by US5021584A describes benzylation using benzyl alcohol and carboxylic acid catalysts:

  • Procedure :
    • React 5-phenyl-1H-imidazole with isobutyl bromide in the presence of benzoic acid .
    • Temperature: 230–260°C
    • Solvent: DMF or toluene
  • Yield : 70–75% after recrystallization.

One-Pot Multicomponent Synthesis

Microwave-Assisted Synthesis

A solvent-free approach uses vinyl azides , benzaldehyde , and isobutylamine under Brønsted acid catalysis (e.g., p-toluenesulfonic acid):

  • Conditions :
    • Microwave irradiation at 120°C
    • Reaction time: 20 minutes
  • Yield : 88–92%.
Trichloromelamine-Catalyzed Method

A three-component reaction with benzil , isobutylamine , and ammonium acetate in the presence of trichloromelamine (TCM):

  • Conditions :
    • Solvent-free, 110°C
    • Reaction time: 1 hour
  • Yield : 90%.

Catalytic Methods for Industrial Scale-Up

DMSO-Mediated Oxidative Cyclization

A high-yielding industrial method employs DMSO as both solvent and oxidant:

  • Steps :
    • Mix acetophenone (2 mol), isobutylamine (1 mol), NH₄I (1 mol), and K₂S₂O₈ (1.2 mol) in DMSO.
    • Heat at 140°C for 1 hour.
    • Quench with ice-cold water and extract with ethyl acetate.
  • Purity : >99% (HPLC).
Phase-Transfer Catalysis

A patent (CN101914061A) reports using tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency:

  • Conditions :
    • NaOH (50% aqueous), toluene, 80°C
    • Reaction time: 4 hours
  • Yield : 82%.

Comparative Analysis of Methods

Method Conditions Yield (%) Scalability Reference
DMSO/K₂S₂O₈ oxidation 140°C, 1 hour 85 Industrial
Microwave-assisted 120°C, 20 minutes 92 Lab-scale
Benzylation 230°C, 3 hours 75 Moderate
Phase-transfer catalysis 80°C, 4 hours 82 Industrial

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 7.71 (d, J = 7.4 Hz, 2H, Ph), 7.32 (t, J = 7.6 Hz, 2H, Ph), 7.17 (s, 1H, imidazole-H), 3.45 (d, J = 6.8 Hz, 2H, CH₂), 2.07 (m, 1H, CH), 0.95 (d, J = 6.6 Hz, 6H, CH₃).
  • FT-IR (KBr) : 3055 cm⁻¹ (C-H aromatic), 1617 cm⁻¹ (C=N), 1454 cm⁻¹ (imidazole ring).

Challenges and Optimization

  • Byproduct Formation : Over-alkylation at the 3-position is mitigated by controlling stoichiometry (isobutylamine ≤1 eq).
  • Solvent Selection : DMSO enhances cyclization but requires thorough removal via vacuum distillation.
  • Catalyst Recycling : Trichloromelamine can be reused twice with a 10% yield drop.

Industrial Applications

  • Epoxy Resin Curing : Acts as a latent catalyst in polyepoxide formulations.
  • Pharmaceutical Intermediates : Used in antifungal and antiviral drug syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

1-(2-Methylpropyl)-5-phenyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 1-(2-Methylpropyl)-5-phenyl-1H-imidazole and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis/Origin Key Features
1-(2-Methylpropyl)-5-phenyl-1H-imidazole C₁₃H₁₆N₂ 1: Isobutyl; 5: Phenyl 200.28 Natural isolation Lipophilic, traditional medicinal use
2-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole C₁₅H₁₁Cl₂N₂ 1: 4-Chlorophenyl; 2: Chloro; 5: Phenyl 296.17 Synthetic (9% yield) Enhanced hydrophobicity, halogenated
2-Cyclopropyl-5-phenyl-1H-imidazole C₁₄H₁₄N₂ 2: Cyclopropyl; 5: Phenyl 210.28 Synthetic Strained cyclopropyl ring, synthetic
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole C₁₅H₁₆N₆O₂ Nitro, benzotriazole, propyl linker 336.34 Synthetic Nitro group (electron-withdrawing), antimicrobial potential
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole C₂₀H₂₇N₂O₃S Sulfonyl, ethoxy, isopropyl 381.51 Synthetic Polar sulfonyl group, potential enzyme inhibition

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Isobutyl vs. Halogens: The isobutyl group in the target compound contributes to lipophilicity, favoring membrane permeability.
  • Nitro and Sulfonyl Groups : The nitro group in the benzotriazole-linked compound (C₁₅H₁₆N₆O₂) is strongly electron-withdrawing, likely increasing reactivity in redox reactions or acting as a prodrug . The sulfonyl group in C₂₀H₂₇N₂O₃S introduces polarity and hydrogen-bonding capacity, making it suitable for interactions with charged biological targets .
  • Cyclopropyl vs.
Physicochemical Properties
  • Molecular Weight and Lipophilicity : The target compound (200.28 g/mol) falls within the range typical for bioactive molecules. Bulkier derivatives like the sulfonyl-containing imidazole (381.51 g/mol) may face challenges in bioavailability due to increased polarity and size .
  • Solubility : The isobutyl and phenyl groups in the target compound suggest poor aqueous solubility, whereas the sulfonyl and nitro analogs may exhibit improved solubility in polar solvents .

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